REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C([N:8]1[CH2:13]CCC[CH2:9]1)=O.CN(C)[CH:16]=[O:17]>>[CH3:16][O:17][C:3]1[CH:2]=[CH:13][N:8]=[CH:9][C:4]=1[CH:5]=[O:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
HCONR2 is also added to the reaction mixture, wherein R
|
Type
|
CUSTOM
|
Details
|
The resulting 4-methoxy-3-pyridinecarboxaldehyde is crystallized directly from the reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |